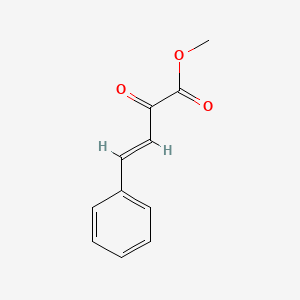

methyl 2-oxo-4-phenylbut-3-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-oxo-4-phenylbut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDYRZGSCHGREX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of α Keto β,γ Unsaturated Esters As Versatile Synthons

α-Keto-β,γ-unsaturated esters are a class of organic compounds characterized by a unique arrangement of functional groups: an ester, a ketone, and a carbon-carbon double bond. This trifecta of reactivity provides a rich platform for a wide range of chemical transformations, making them highly valuable intermediates in organic synthesis. Their versatility stems from the electrophilic nature of both the carbonyl carbon of the ketone and the β-carbon of the unsaturated system, as well as the potential for the entire conjugated system to participate in cycloaddition reactions.

These synthons are adept at undergoing various reaction types, including:

1,4-Conjugate Addition (Michael Addition): The electron-withdrawing nature of the keto and ester groups activates the carbon-carbon double bond for nucleophilic attack at the β-position. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in molecular construction.

1,2-Addition: The carbonyl group of the ketone is susceptible to nucleophilic attack, leading to the formation of tertiary alcohols. This pathway provides a route to chiral building blocks when conducted under asymmetric conditions.

Cycloaddition Reactions: The conjugated π-system of α-keto-β,γ-unsaturated esters can participate as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a 2π component in other cycloadditions, enabling the rapid construction of cyclic and heterocyclic frameworks.

Multi-component Reactions: The multiple reactive sites allow these compounds to participate in cascade or multi-component reactions, where several bonds are formed in a single operation, leading to a significant increase in molecular complexity with high atom economy.

The strategic placement of these functional groups allows for sequential reactions, where the product of one transformation can be poised for a subsequent, distinct reaction at another site within the same molecule. This inherent reactivity profile makes α-keto-β,γ-unsaturated esters indispensable tools for the synthesis of natural products, pharmaceuticals, and other functionally complex organic molecules.

Strategic Synthetic Methodologies for Methyl 2 Oxo 4 Phenylbut 3 Enoate

Condensation-Based Approaches

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. For methyl 2-oxo-4-phenylbut-3-enoate, these methods typically involve the reaction of a ketone-containing component with an aromatic aldehyde.

Synthesis via Pyruvic Acid and Benzaldehyde (B42025) Condensation

The condensation of an enolizable ketone with an aldehyde that cannot enolize is known as a Claisen-Schmidt condensation, a specific variation of the aldol (B89426) condensation. ontosight.ai This reaction is a direct and effective method for synthesizing α,β-unsaturated ketones. In this context, the synthesis of this compound can be achieved by reacting methyl pyruvate (B1213749) (acting as the ketone component) with benzaldehyde.

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the α-carbon of the methyl pyruvate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product, a β-hydroxy keto-ester, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated system of this compound. The removal of water drives the reaction towards the final unsaturated product.

Reaction Scheme:

Step 1 (Enolate Formation): The base removes an acidic α-hydrogen from methyl pyruvate.

Step 2 (Nucleophilic Attack): The pyruvate enolate attacks the benzaldehyde carbonyl group.

Step 3 (Protonation): The resulting alkoxide is protonated to form the aldol addition product.

Step 4 (Dehydration): The aldol product is dehydrated to form the final α,β-unsaturated keto-ester.

Interactive Table: Reaction Parameters for Claisen-Schmidt Condensation

| Parameter | Description | Typical Conditions |

|---|---|---|

| Ketone Component | The enolizable ketone. | Methyl Pyruvate |

| Aldehyde Component | The non-enolizable aromatic aldehyde. | Benzaldehyde |

| Catalyst | Base used to facilitate enolate formation. | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Medium for the reaction. | Ethanol, Methanol, or a mixture with water |

| Temperature | Reaction temperature. | Typically room temperature to slightly elevated temperatures. |

Wittig Reaction Employing Methyl Triphenylphosphoranylidenepyruvate and Benzaldehyde

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. dtu.dkcymitquimica.com It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (also known as a Wittig reagent). A key advantage of this method is the unambiguous placement of the resulting double bond. cymitquimica.com

To synthesize this compound via this route, benzaldehyde is reacted with the specific Wittig reagent, methyl (triphenylphosphoranylidene)pyruvate. This ylide is not commercially common and is typically prepared in situ or in a preceding step. Its synthesis involves the reaction of methyl 2-bromo- or 2-chloropyruvate with triphenylphosphine (B44618) to form a phosphonium salt. This salt is then treated with a strong base (like butyllithium (B86547) or sodium hydride) to deprotonate the carbon adjacent to the phosphorus atom, yielding the nucleophilic ylide.

The mechanism of the Wittig reaction proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of benzaldehyde. This forms a dipolar intermediate known as a betaine, which subsequently cyclizes to a four-membered ring intermediate called an oxaphosphetane. cymitquimica.com The oxaphosphetane is unstable and spontaneously decomposes to yield the desired alkene (this compound) and a triphenylphosphine oxide byproduct. The high thermodynamic stability of the phosphorus-oxygen double bond in the byproduct is a major driving force for the reaction.

Interactive Table: Reactants for Wittig Synthesis

| Reactant | Role | Structure |

|---|---|---|

| Benzaldehyde | Carbonyl component | C₆H₅CHO |

| Methyl (triphenylphosphoranylidene)pyruvate | Wittig Reagent (Ylide) | Ph₃P=C(COOCH₃)C=O |

| Triphenylphosphine Oxide | Byproduct | Ph₃P=O |

Derived and Alternative Preparative Routes

Beyond direct condensation, this compound can also be envisioned as a product derived from more complex molecular structures.

Generation as a Side Product from Complex Hydrolysis Reactions

The core structure of this compound is present in more complex heterocyclic systems. For instance, compounds such as (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates contain the 2-oxo-4-phenylbut-3-en-1-yl moiety attached to a benzothiazole (B30560) ring system. mdpi.com

The synthesis of these complex molecules involves a one-pot, three-component reaction between benzothiazole, an alkyl chloroformate, and benzylideneacetone (B49655). mdpi.com While the primary focus of such research is the synthesis of the larger heterocyclic compound, the structural components can be informative. It is chemically plausible that under specific hydrolytic conditions (either acidic or basic), the cleavage of the bond connecting the benzothiazole nitrogen to the butene chain could occur. This cleavage could potentially lead to the formation of this compound or its corresponding carboxylic acid as a fragmentation product, although this specific transformation is not the primary reported outcome in the synthesis of the parent heterocycle. This remains a theoretical or potential route rather than a standard preparative method.

Fundamental Reactivity and Mechanistic Pathways of Methyl 2 Oxo 4 Phenylbut 3 Enoate

Conjugate Addition Chemistry

Methyl 2-oxo-4-phenylbut-3-enoate is an effective Michael acceptor, readily undergoing conjugate addition (also known as 1,4-addition) with a variety of nucleophiles. youtube.comiust.ac.ir This reactivity stems from the polarization of the carbon-carbon double bond by the two adjacent electron-withdrawing groups (the ketone and the ester), which renders the β-carbon electrophilic and susceptible to nucleophilic attack. youtube.com The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. youtube.com

Michael Addition Reactions with Diverse Nucleophiles

The Michael reaction is a cornerstone of C-C bond formation, involving the addition of a stabilized enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). youtube.com This reaction works best with soft, stabilised nucleophiles. researchgate.net

The addition of carbon-based nucleophiles is fundamental to building molecular complexity. While "hard" nucleophiles like Grignard reagents typically favor direct (1,2) addition to the carbonyl carbon, "soft" nucleophiles such as enolates derived from 1,3-dicarbonyl compounds preferentially undergo conjugate (1,4) addition. princeton.edu

In the context of this compound and its analogs, the reaction with 1,3-dicarbonyl compounds is a prime example of a Michael addition. These reactions can be promoted by organocatalysts to achieve high enantioselectivity. For instance, natural alkaloids like quinine (B1679958) and quinidine (B1679956) have been used to catalyze the addition of 1,3-dicarbonyl compounds to maleimides, a related class of Michael acceptors.

Pyrroles, being electron-rich aromatic heterocycles, can act as effective nucleophiles in conjugate additions, often referred to as a Friedel-Crafts-type alkylation. The reaction typically occurs at the C-2 position of the pyrrole (B145914) ring. Various catalysts, including iodine and metal complexes, have been shown to facilitate the conjugate addition of pyrroles to α,β-unsaturated ketones. nih.gov For example, iodine catalyzes the reaction between pyrroles and enones at room temperature. nih.gov Organocatalytic methods have also been developed; for instance, an amine catalyst in the presence of a Brønsted acid like trifluoroacetic acid can promote the highly enantioselective addition of N-methylpyrrole to α,β-unsaturated aldehydes. nih.gov While a specific documented reaction of pyrrole with this compound was not found in the searched literature, the established reactivity of similar α,β-unsaturated systems strongly suggests this reaction is feasible. nih.govnih.govbuchler-gmbh.com A closely related reaction is the asymmetric Friedel-Crafts alkylation of indoles with methyl (E)-2-oxo-4-aryl-3-butenoates, which proceeds with excellent yield and enantioselectivity (up to 99% ee) when catalyzed by a Scandium(III) triflate/pybox complex.

The conjugate addition of cyclic 1,3-dicarbonyl compounds, such as dimedone and 1,3-cyclohexanedione, to β,γ-unsaturated α-ketoesters has been successfully demonstrated. These reactions can be catalyzed by bifunctional organocatalysts, such as those derived from cinchona alkaloids, to produce highly functionalized chiral products with good yields and enantioselectivities. iust.ac.ir The reaction of dimedone with enones can also be promoted by metal acetates like Mn(OAc)₃. iust.ac.ir This provides an efficient pathway to complex molecules that can serve as precursors to valuable compounds like chiral coumarin (B35378) derivatives.

| Nucleophile Type | Michael Acceptor Type | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Pyrroles | α,β-Unsaturated Ketones | Iodine | Efficient conjugate addition at room temperature. | nih.gov |

| Indoles | Methyl (E)-2-oxo-4-aryl-3-butenoates | Sc(OTf)₃/pybox complex | Excellent yields and up to 99% enantiomeric excess. | |

| Cyclic 1,3-Dicarbonyls | β,γ-Unsaturated α-Ketoesters | Bifunctional Organocatalysts | Good yields and enantioselectivities for chiral products. | iust.ac.ir |

| 4(3H)-Pyrimidinone | Methyl (E)-4-oxo-4-phenylbut-2-enoate | Cinchonine Derivative | Enantioselective Aza-Michael addition. |

Phospha-Michael Addition Reactions

The phospha-Michael reaction involves the conjugate addition of a phosphorus-based nucleophile to a Michael acceptor. This reaction is a powerful tool for forming carbon-phosphorus bonds. The addition of diarylphosphines to β,γ-unsaturated α-ketoesters represents a key example of this transformation. This reaction can be performed enantioselectively using organocatalysts, providing access to chiral organophosphorus compounds. Similarly, the reaction of specific phosphines like 2,4-di-tert-butyl-6-(diphenylphosphino)phenol with various Michael acceptors yields stable phosphonium (B103445) phenolate (B1203915) zwitterions. nih.gov The kinetics of these reactions have been studied, revealing that for some acceptors, the proton transfer step to stabilize the initially formed carbanion is rate-determining.

Cycloaddition Reactions

In addition to conjugate additions, α,β-unsaturated ketoesters like this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In these reactions, the conjugated system of the ketoester acts as a dienophile. A closely related compound, methyl 2-oxobut-3-enoate, has been shown to be a highly reactive dienophile that participates in Diels-Alder reactions with various 1,3-dienes. This compound can even undergo a slow, unusual hetero-Diels-Alder dimerization at room temperature. Given the structural similarity, this compound is expected to exhibit analogous reactivity as a dienophile, reacting with electron-rich dienes to form functionalized cyclohexene (B86901) derivatives, which are valuable intermediates in organic synthesis.

Inverse-Electron Demand Hetero-Diels-Alder Reactions

This compound, as a 4-substituted 2-oxobut-3-enoate, is known to participate in inverse-electron demand hetero-Diels-Alder (IED-HDA) reactions. dtu.dk In this type of cycloaddition, the electron-poor diene, which in this context is the enone system of this compound, reacts with an electron-rich dienophile, such as an enol ether. dtu.dkwikipedia.org This reaction is a powerful tool for the synthesis of substituted dihydropyrans, which are important heterocyclic motifs found in many natural products and biologically active compounds. dtu.dk

The mechanism of the IED-HDA reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene. wikipedia.org This is the reverse of the electronic demand in a normal Diels-Alder reaction. The reaction typically proceeds through a concerted [4+2] cycloaddition, leading to the formation of a six-membered ring containing a heteroatom, in this case, oxygen. nih.gov The regioselectivity of the reaction is controlled by the electronic and steric properties of both the diene and the dienophile.

A notable characteristic of some 2-oxobut-3-enoates is their ability to undergo self-dimerization via an unusual hetero-Diels-Alder reaction at room temperature, highlighting their high reactivity. dtu.dkresearchgate.net

General Principles of Cycloaddition Pathways

Cycloaddition reactions are a fundamental class of pericyclic reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example and is broadly categorized into normal and inverse-electron demand types based on the electronic nature of the diene and dienophile. wikipedia.org

In a normal Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Conversely, the inverse-electron demand Diels-Alder (IEDDA) reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.org The reactivity of this compound in cycloadditions is dictated by its electron-deficient α,β-unsaturated ketone system, making it an excellent candidate for IEDDA reactions. dtu.dk

The stereochemistry of Diels-Alder reactions is highly controlled, following the "endo rule," which predicts the formation of the endo isomer as the major product due to secondary orbital interactions. These reactions are also highly regioselective, with the substitution pattern on the diene and dienophile directing the orientation of the cycloaddition. The high degree of stereochemical and regiochemical control makes these cycloaddition pathways powerful methods for the construction of complex cyclic systems with defined stereocenters.

Other Significant Chemical Transformations

Beyond cycloadditions, this compound is a substrate for various other important chemical transformations, leading to the formation of diverse and complex molecular architectures.

Cascade and Annulation Reactions Leading to Polycyclic Structures

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bonds are formed in a single synthetic operation. These reactions are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generation. This compound can participate in such reactions to construct polycyclic structures.

An example of a cascade reaction involving a related compound is the one-pot, three-component reaction of benzylideneacetone (B49655) (a precursor to the core structure of this compound), benzothiazole (B30560), and alkyl chloroformates. This reaction leads to the formation of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com The reaction proceeds through the in situ formation of an electrophilic N-alkoxycarbonylbenzothiazolium species which then undergoes an α-amidoalkylation with the enone. mdpi.com

The following table summarizes the optimized reaction conditions for the synthesis of these benzothiazole derivatives:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | 25 | 5 | 24 (4a), 28 (4b) |

| 2 | 1,2-Dichloroethane | 25 | 80 | 70 (4a), 76 (4b) |

| Data sourced from a study on the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com |

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are also a key transformation for this compound, enabling the synthesis of various fused and bridged polycyclic systems.

Reduction Methodologies (e.g., Hantzsch Ester Reduction)

The reduction of the α,β-unsaturated ketone and the α-keto ester functionalities in this compound can be achieved through various reduction methodologies. One notable method is the use of Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, which are mild reducing agents for transfer hydrogenations. organic-chemistry.org

Hantzsch esters are particularly effective for the conjugate reduction of α,β-unsaturated ketones and can also be used for the reduction of carbonyl groups. organic-chemistry.org The reaction often requires a Lewis or Brønsted acid catalyst to activate the substrate. organic-chemistry.org In the context of this compound, a Hantzsch ester could potentially reduce the carbon-carbon double bond, the ketone, or both, depending on the reaction conditions.

Asymmetric reduction of α-keto esters can be achieved with high enantioselectivity using chiral Hantzsch esters in the presence of a Grignard reagent, which promotes the N-anionization of the Hantzsch ester prior to hydride transfer. kyoto-u.ac.jp This methodology has been successfully applied to the reduction of methyl benzoylformate, a compound structurally related to the keto-ester portion of this compound, yielding the corresponding α-hydroxy ester with significant enantiomeric excess. kyoto-u.ac.jp The mechanism is believed to involve a single-step hydride transfer from the Hantzsch ester to the carbonyl carbon. princeton.edu

The following table presents data on the asymmetric reduction of methyl benzoylformate using a chiral Hantzsch ester, demonstrating the potential for stereoselective reduction of similar substrates.

| Substrate | Chiral Hantzsch Ester | Grignard Reagent | Product | Enantiomeric Excess (%) |

| Methyl Benzoylformate | (-)-Menthyl Ester Derivative | Methylmagnesium Iodide | Methyl Mandelate | 67 |

| Data adapted from a study on the asymmetric reduction of α-keto-esters. kyoto-u.ac.jp |

Catalytic Strategies in Transformations of Methyl 2 Oxo 4 Phenylbut 3 Enoate

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. These reactions often proceed under mild conditions, demonstrating high efficiency and selectivity.

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation. Chiral bifunctional organocatalysts, which possess both a Lewis basic site (like an amine) to activate the nucleophile and a Brønsted acidic site (like a thiourea (B124793) or amide) to activate the electrophile, have proven highly effective in this regard. sioc-journal.cnresearchgate.net These catalysts operate by bringing the reacting partners into a well-organized, chiral transition state.

In the context of α,β-unsaturated carbonyl compounds, chiral bifunctional thiourea catalysts have shown excellent performance. sioc-journal.cnrsc.org For instance, the conjugate addition of various nucleophiles to acceptors like methyl 2-oxo-4-phenylbut-3-enoate can be achieved with high enantioselectivity. The thiourea moiety activates the enoate through hydrogen bonding, while the amine group deprotonates the nucleophile to generate a reactive enamine or enolate. Research has demonstrated that catalysts derived from structures like trans-cyclohexane-1,2-diamine can be particularly effective. researchgate.netresearchgate.net

Table 1: Asymmetric Michael Additions with Bifunctional Organocatalysts This table presents representative data for asymmetric Michael additions to related α,β-unsaturated compounds, illustrating the effectiveness of the catalytic approach.

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|---|

| Chiral Thiourea | Cyclohexanone | trans-β-Nitrostyrene | <99 | <95 |

| Primary Amine-Thiourea | Aldehydes | Nitroalkenes | High | High |

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts known for their ability to induce umpolung, or polarity reversal, of functional groups. nih.gov Initially, the NHC adds to an aldehyde to generate a Breslow intermediate, which is a key nucleophilic species. This intermediate can then participate in various reactions, including conjugate additions to Michael acceptors like this compound. This process, known as the Stetter reaction, is a powerful method for forming 1,4-dicarbonyl compounds. sigmaaldrich.com

Furthermore, NHCs can catalyze annulation reactions. For example, an NHC can react with an appropriate precursor to generate a heterocyclic ortho-quinodimethane in situ, which can then undergo a [4+2] cycloaddition with a dienophile to construct complex polycyclic systems with high enantioselectivity. nih.gov While direct examples with this compound as the dienophile in NHC-catalyzed annulations are specific, the principle extends to its use in various cycloaddition and conjugate addition contexts.

Transition Metal Catalysis

Transition metals offer a broad spectrum of catalytic activities, facilitating reactions that are often difficult or impossible to achieve with other methods. mdpi.com Their ability to cycle through multiple oxidation states and coordinate with organic molecules underpins their catalytic power.

Copper catalysts are valued for their low cost and unique reactivity in a variety of transformations, including Michael additions and cycloadditions.

The aza-Michael addition of N-nucleophiles, such as amines and imidazoles, to α,β-unsaturated compounds is efficiently catalyzed by copper. organic-chemistry.org For instance, a cellulose-supported copper(0) catalyst has been shown to facilitate the addition of various amines to unsaturated systems in excellent yields. This methodology is applicable to the reaction of pyrrole (B145914) with this compound, leading to the formation of β-substituted pyrroles.

Copper salts also catalyze hetero-Diels-Alder reactions. These [4+2] cycloadditions involve a diene and a heterodienophile, such as an α,β-unsaturated ketoester. This compound can act as a highly reactive dienophile. In some cases, the reaction proceeds via an inverse electron demand pathway where the electron-poor ketoester reacts with an electron-rich diene. dtu.dk Copper catalysis can also be used in multicomponent reactions to generate dienes in situ, which then react with dienophiles to build complex molecular architectures like tetrahydrocarbazoles. beilstein-archives.org

Table 2: Copper-Catalyzed Transformations This table provides examples of copper-catalyzed reactions relevant to the functional groups in this compound.

| Reaction Type | Catalyst | Substrates | Product Type |

|---|---|---|---|

| Aza-Michael Addition | Cellulose-supported Cu(0) | Amines, α,β-unsaturated compounds | β-Amino compounds |

Gold catalysis has gained prominence for its ability to activate alkynes, allenes, and alkenes toward nucleophilic attack, often initiating complex cascade reactions. A strategy that merges gold catalysis with organocatalysis has been developed for the asymmetric synthesis of annulated pyrroles. buchler-gmbh.com In such a process, a gold catalyst could activate a substrate which then reacts with a pyrrole derivative. An organocatalyst subsequently ensures the stereoselectivity of a Michael addition to an acceptor like this compound, all within a single pot. This dual catalytic system allows for the rapid construction of enantiomerically enriched, complex heterocyclic products.

The phospha-Michael addition, or hydrophosphinylation, involves the conjugate addition of a P-H bond from compounds like phosphines or phosphites to an activated alkene. While base catalysis is common for this transformation, transition metal catalysts, including those involving palladium, can also be employed. mdpi.com Palladacycles, which are stable, well-defined palladium complexes, are effective catalysts for various cross-coupling and addition reactions. Their application in phospha-Michael additions provides a route to organophosphorus compounds, which are important in materials science and as ligands in catalysis. The reaction of a phosphite (B83602) with this compound catalyzed by a palladacycle would yield a functionalized phosphonate, a valuable synthetic intermediate.

Biocatalytic Approaches

The application of biocatalysis in the transformation of α,β-unsaturated carbonyl compounds, including derivatives of this compound, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can afford products with high stereoselectivity, which is a significant advantage in the synthesis of complex chiral molecules. core.ac.uknih.gov

Enzyme-Mediated Carbon-Carbon Bond Formation

While specific literature detailing the enzyme-mediated carbon-carbon bond formation using this compound as the acceptor in a Michael-type addition is limited, the broader success of biocatalytic Michael additions to α,β-unsaturated ketones and esters provides a strong basis for its potential in such reactions. Enzymes, particularly lipases and specialized Michaelases, have been shown to catalyze the conjugate addition of various nucleophiles to activated olefins. researchgate.netmagtech.com.cn

The Michael addition, a conjugate 1,4-addition of a resonance-stabilized carbanion to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction. magtech.com.cn Biocatalytic versions of this reaction often utilize enzymes that can activate the substrate and control the stereochemical outcome of the addition. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has demonstrated promiscuous activity in catalyzing novel decarboxylative Michael additions. researchgate.net In one study, CAL-B catalyzed a multi-step reaction involving a Michael addition, ester hydrolysis, and decarboxylation to synthesize complex 1,4-benzoxazinone derivatives with moderate to high yields (51–90%) and no side product formation. researchgate.net

Another relevant example is the use of 4-oxalocrotonate tautomerase (4-OT). A mutant of this enzyme, 4-OT(F50A), has been shown to catalyze the asymmetric Michael addition of nitromethane (B149229) to various α,β-unsaturated aldehydes. core.ac.uk This reaction proceeds through an iminium ion intermediate formed between the enzyme's N-terminal proline and the aldehyde substrate, showcasing how enzymes can mimic organocatalytic mechanisms to achieve high enantioselectivity. core.ac.uk Although the specific substrate is an aldehyde, the principle of activating an α,β-unsaturated system for nucleophilic attack is directly applicable to keto-esters like this compound.

The table below summarizes representative examples of biocatalytic Michael additions on compounds structurally related to this compound, illustrating the potential of these enzymatic approaches.

| Enzyme | Donor | Acceptor | Product | Yield (%) | Enantiomeric Excess (%) |

| Novozym 435 (CAL-B) | 1,4-Benzoxazinone derivative | Chalcone derivative | Substituted 1,4-benzoxazinone | 51-90 | N/A |

| 4-OT (F50A mutant) | Nitromethane | Cinnamaldehyde | (R)-3-nitro-3-phenylpropanal | 95 | 93 |

Table 1: Examples of Biocatalytic Michael Additions. Data compiled from multiple sources. researchgate.netcore.ac.uk

These examples underscore the potential for developing a biocatalytic Michael addition using this compound. The key would be the selection or engineering of an enzyme capable of accepting this specific α-keto ester as a substrate and a suitable donor to form a new carbon-carbon bond.

Stereoselective Biocatalytic Synthesis of Related Structures

More extensive research has been conducted on the biocatalytic transformation of the enone moiety present in structures related to this compound. Specifically, ene-reductases (ERs) and transaminases (TAs) have been employed in cascade reactions to synthesize chiral amines with high stereoselectivity. researchgate.netpolimi.itacs.org

Ene-reductases, often from the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of the activated carbon-carbon double bond in α,β-unsaturated compounds. researchgate.net This reaction converts the enoate moiety into a saturated keto group, creating a chiral center if the substrate is appropriately substituted. The resulting ketone can then be a substrate for a transaminase, which installs an amino group and creates a second stereocenter.

One-pot sequential and cascade processes combining ene-reductases and ω-transaminases have been successfully developed for the synthesis of diastereomerically enriched amines. researchgate.netpolimi.it In these systems, an α,β-unsaturated ketone is first reduced by an ER, and the resulting saturated ketone is then aminated by a ω-TA. These cascades have been shown to achieve high conversions (>99%) and excellent diastereomeric excess (>99% de). researchgate.net The choice of ER and the stereospecificity of the TA (either (R)-selective or (S)-selective) allow for the synthesis of different diastereomers of the final amine product. polimi.itacs.org

The table below presents data from a study on a cascade reaction for the synthesis of 3-methyl-4-phenylbutan-2-amine, a compound structurally similar to a potential reduction-amination product of this compound.

| Ene-Reductase (ER) | Transaminase (TA) | Substrate | Product Diastereomer | Conversion (%) | Diastereomeric Excess (de, %) |

| OYE1 from S. cerevisiae | ATA-256 ((S)-selective) | (E)-3-Methyl-4-phenylbut-3-en-2-one | (2S,3S)-3-Methyl-4-phenylbutan-2-amine | >99 | 94 |

| OYE1 from S. cerevisiae | ATA-251 ((R)-selective) | (E)-3-Methyl-4-phenylbut-3-en-2-one | (2R,3S)-3-Methyl-4-phenylbutan-2-amine | >99 | >99 |

| OYE3 from S. cerevisiae | ATA-256 ((S)-selective) | (E)-3-Methyl-4-phenylbut-3-en-2-one | (2S,3R)-3-Methyl-4-phenylbutan-2-amine | >99 | >99 |

| OYE3 from S. cerevisiae | ATA-251 ((R)-selective) | (E)-3-Methyl-4-phenylbut-3-en-2-one | (2R,3R)-3-Methyl-4-phenylbutan-2-amine | >99 | >99 |

Table 2: Stereoselective Synthesis of Chiral Amines using ER/TA Cascades. Data adapted from cascade coupling studies. researchgate.netpolimi.it

These biocatalytic strategies highlight a powerful route to complex chiral structures from simple α,β-unsaturated precursors. The application of similar ene-reductase and transaminase cascades to this compound could foreseeably yield chiral amino acids or their ester derivatives, which are valuable building blocks in pharmaceutical synthesis. exeter.ac.ukmdpi.com

Stereochemical Control and Aspects in Reactions of Methyl 2 Oxo 4 Phenylbut 3 Enoate

Diastereoselective Induction and Control

Diastereoselective induction refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of methyl 2-oxo-4-phenylbut-3-enoate, this is often achieved in reactions that generate two or more new stereocenters.

The hetero-Diels-Alder (HDA) reaction is a powerful tool for achieving diastereoselectivity. In these cycloadditions, this compound can act as a reactive dienophile. When reacting with a substituted diene, the facial selectivity of the approach of the two reactants, along with the endo or exo orientation of key substituents, dictates the diastereomeric outcome. Lewis acid catalysts are often employed to activate the dienophile, and the choice of catalyst can significantly influence the diastereomeric ratio (d.r.) of the resulting cycloadducts. For instance, in organocatalytic oxa-hetero-Diels–Alder reactions, amine-based catalyst systems can lead to the formation of trifluoromethyl-substituted tetrahydropyranones with high diastereoselectivity. rsc.org The reaction mechanism is proposed to proceed via a [4+2] cycloaddition pathway, where an enamine intermediate, formed from an enone and the amine catalyst, acts as the diene. rsc.org

Similarly, domino reactions, such as the oxa-Michael/1,6-addition, can generate multiple stereocenters with high levels of diastereocontrol. An organocatalytic domino reaction between ortho-hydroxyphenyl-substituted para-quinone methides and isatin-derived enoates can produce chroman derivatives with three contiguous stereogenic centers in excellent yields and high diastereoselectivities (up to >20:1 d.r.). nih.gov

Enantioselective Synthesis via Chiral Catalysis

Enantioselective synthesis involves the preferential formation of one of two enantiomers, which are non-superimposable mirror images. This is typically achieved using chiral catalysts that create a chiral environment around the reactants, favoring one reaction pathway over the other.

Enantioselectivity in Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. This compound is an excellent Michael acceptor. The use of chiral organocatalysts has proven highly effective in rendering this reaction enantioselective.

Bifunctional thiourea (B124793) organocatalysts derived from cinchona alkaloids or chiral diamines are particularly successful. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. For example, the Michael addition of nitroalkanes to 4-oxo-enoates, including this compound, can proceed with a low catalyst loading to afford functionalized γ-keto esters in high yields and with excellent enantioselectivities (up to 98% ee). nih.gov This approach provides a direct route to valuable chiral building blocks. Similarly, chiral bifunctional squaramide catalysts have been used for the phospha-Michael addition to related conjugated systems, achieving outstanding enantiomeric excess of up to 98%. chemrxiv.org

| Nucleophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Nitroalkanes | Bifunctional Thiourea | High | Up to 98% | nih.gov |

| Oximes | Cinchona Alkaloid Thiourea | Good | High | rsc.org |

| Dibenzylphosphite | Bifunctional Squaramide | Up to 95% | Up to 98% | chemrxiv.org |

Enantioselectivity in Hetero-Diels-Alder Reactions

The Hetero-Diels-Alder (HDA) reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is a powerful method for synthesizing heterocyclic compounds. This compound, with its two carbonyl groups, can participate as a dienophile in oxa-HDA reactions. Controlling the enantioselectivity of these reactions is crucial for accessing optically active heterocycles.

Chiral Lewis acids are the catalysts of choice for this transformation. They coordinate to one of the carbonyl groups of the keto-ester, lowering its LUMO energy and creating a defined chiral environment. researchgate.netnih.gov For instance, complexes of scandium triflate [Sc(OTf)₃] with chiral pybox ligands have been investigated for formal hetero-Diels-Alder reactions of methyl (E)-4-aryl-2-oxo-3-butenoates. researchgate.net Similarly, chiral supramolecular Lewis acid catalysts have been developed that can induce high enantioselectivity. nii.ac.jp In related systems, silver(I) complexes with chiral BINAP ligands have been shown to be highly effective in catalyzing enantioselective azo-HDA reactions, producing chiral 1,4-diamines with high regio- and enantioselectivity (up to 94% ee). nih.gov The principles of using chiral metal complexes to control the facial selectivity of the diene's approach to the activated dienophile are directly applicable to this compound.

| Reaction Type | Catalyst System | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Azo-HDA | AgOTf / (R)-BINAP | Up to 94% | nih.gov |

| Oxa-HDA | Sc(OTf)₃ / pybox | Moderate to High | researchgate.net |

| Diels-Alder | Chiral Supramolecular Boron Lewis Acid | Good to High | nii.ac.jp |

Influence of Geometric Isomerism (E/Z Configuration) on Reactivity

This compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis), defined by the configuration of the C3=C4 double bond. The thermodynamically more stable and commercially available form is the (E)-isomer. nih.govsigmaaldrich.com This geometric configuration has a profound influence on the molecule's conformation and, consequently, its chemical reactivity.

The (E)-isomer allows for a more planar conformation, enabling effective π-conjugation across the entire system, from the phenyl ring to the ester group. This planarity is crucial for many reactions, including cycloadditions, as it dictates the accessibility of the molecule's frontier molecular orbitals (HOMO and LUMO).

In contrast, the (Z)-isomer would suffer from significant steric repulsion between the phenyl group and the rest of the molecule at C2. This forces the phenyl ring to twist out of the plane of the double bond, disrupting conjugation. This deconjugation raises the energy of the molecule and can alter its reactivity profile. For example, in related systems, the selective E → Z isomerization can be achieved, but it often requires energy input, such as photoirradiation, to overcome the thermodynamic preference for the E-isomer. nih.gov The difference in conjugation and steric hindrance between the E and Z isomers can lead to different reaction rates and even different product distributions under certain catalytic conditions.

Computational and Theoretical Studies on Methyl 2 Oxo 4 Phenylbut 3 Enoate Reactivity

Theoretical Investigations of Electronic Structure and Reactivity Profiles

Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules like methyl 2-oxo-4-phenylbut-3-enoate. These methods allow for the calculation of various molecular properties that govern chemical behavior.

The reactivity of this compound is largely dictated by the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. For instance, the conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the α-keto-ester functionality, creates a delocalized π-system. The LUMO is expected to be distributed across this conjugated system, with significant coefficients on the β-carbon of the enoate system and the carbonyl carbon of the ketone, making these sites susceptible to nucleophilic attack. Conversely, the HOMO would be associated with the more electron-rich regions of the molecule, such as the phenyl ring and the carbon-carbon double bond.

Table 1: Key Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

Local reactivity descriptors, such as the Fukui function, offer a more detailed picture by identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely confirm the electrophilic nature of the β-carbon and the carbonyl carbons.

Postulated Reaction Mechanisms and Transition State Analysis

Computational studies are pivotal in mapping out the potential energy surfaces of chemical reactions, allowing for the postulation of reaction mechanisms and the characterization of transition states. For this compound, a versatile building block in organic synthesis, several reaction types can be computationally explored.

One of the most significant reactions involving this compound is the Diels-Alder reaction, where it can act as a dienophile. Computational analysis of this reaction would involve locating the transition state structure for the concerted [4+2] cycloaddition. The geometry and energy of this transition state would provide insights into the reaction's feasibility, kinetics, and stereochemical outcome. The activation energy, calculated as the energy difference between the reactants and the transition state, is a key parameter determining the reaction rate.

Furthermore, conjugate additions (Michael additions) to the α,β-unsaturated system are common. Theoretical studies can model the approach of a nucleophile to the β-carbon, elucidating the stepwise mechanism and the intermediates involved. Transition state analysis would help in understanding the rate-determining step of the addition process.

Table 2: Computationally Investigated Reaction Parameters

| Reaction Type | Key Computational Data | Significance |

| Diels-Alder Cycloaddition | Transition State Geometry, Activation Energy, Reaction Energy | Predicts reaction feasibility, rate, and stereoselectivity. |

| Michael Addition | Intermediate Structures, Transition State Energies | Elucidates the reaction pathway and identifies the rate-determining step. |

| Nucleophilic Acyl Addition | Transition State for addition to the keto-carbonyl | Determines the regioselectivity of nucleophilic attack. |

Stereoelectronic Effects and Their Impact on Chemical Transformations

Stereoelectronic effects, which refer to the influence of orbital overlap and orientation on the energy and reactivity of a molecule, play a crucial role in the chemical transformations of this compound. These effects can be dissected and understood through detailed computational analysis.

The conformation of the molecule, particularly the orientation of the phenyl group and the ester moiety relative to the enone system, can significantly impact its reactivity. Computational conformational analysis can identify the most stable conformers and assess the energy barriers to rotation around single bonds. The alignment of π-orbitals in the conjugated system is critical for its reactivity in cycloaddition and conjugate addition reactions. Proper orbital overlap between the dienophile (this compound) and a diene in a Diels-Alder reaction is a classic example of a stereoelectronic requirement for a favorable transition state.

In nucleophilic additions, the trajectory of the approaching nucleophile is governed by stereoelectronic principles, such as the Bürgi-Dunitz trajectory, which describes the preferred angle of attack on a carbonyl group. Computational modeling can visualize these trajectories and quantify their energetic favorability. The presence of the chiral center that can be formed during these reactions also brings stereoselectivity into play, which is heavily influenced by the steric and electronic environment of the prochiral center.

Applications of Methyl 2 Oxo 4 Phenylbut 3 Enoate in Complex Organic Molecule Synthesis

Building Block for Heterocyclic Scaffolds

The unique reactivity of methyl 2-oxo-4-phenylbut-3-enoate makes it an ideal starting material for the synthesis of various heterocyclic compounds. It readily participates in cycloaddition and tandem reactions, facilitating the formation of both fused and non-fused ring systems.

The pyrrolizine core is a fundamental structural motif found in numerous natural products. This compound is instrumental in the construction of functionalized pyrrolizines. A prominent synthetic route involves a [3+2] cycloaddition reaction between an azomethine ylide and the electron-deficient alkene of the enoate. This reaction is characterized by high regioselectivity, yielding highly functionalized pyrrolizine derivatives. The stereochemical outcome of this transformation can be effectively controlled through the use of various catalysts, such as silver acetate.

In a typical synthesis, the azomethine ylide is generated in situ from an appropriate imine. Its subsequent cycloaddition with this compound leads to the formation of the bicyclic pyrrolizine framework. The ester and phenyl groups from the initial enoate are retained in the final product, offering convenient points for further synthetic modifications.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

| AgOAc | Toluene | 110 | 85 | >95:5 |

| No Catalyst | Toluene | 110 | 60 | 70:30 |

| This table outlines typical reaction conditions for synthesizing pyrrolizine derivatives using this compound. |

This compound is also a valuable precursor for synthesizing dihydropyran and chromene derivatives, which are significant six-membered oxygen-containing heterocycles. These syntheses often proceed through a formal [4+2] cycloaddition (Diels-Alder reaction) or a tandem Michael addition-cyclization sequence.

For the preparation of dihydropyrans, the enone moiety of this compound can function as a dienophile in reactions with electron-rich dienes. Alternatively, it can serve as a Michael acceptor for an oxygen nucleophile, with subsequent intramolecular cyclization yielding the dihydropyran ring.

In the synthesis of chromenes, a frequently employed strategy is the reaction of this compound with a substituted phenol (B47542) under basic conditions. This reaction is initiated by a Michael addition of the phenoxide ion to the enone, which is followed by an intramolecular aldol-type condensation to form the chromene ring system. The substitution pattern of the resulting chromene derivative can be tailored by selecting the appropriate starting phenol.

| Reaction Type | Reagents | Product |

| Diels-Alder | Butadiene | Dihydropyran derivative |

| Michael-Cyclization | Phenol, Base | Chromene derivative |

| This table provides a summary of reaction types for the synthesis of dihydropyran and chromene derivatives. |

Construction of Carbon Frameworks and Stereogenic Centers

In addition to its role in forming heterocyclic systems, this compound is a powerful tool for the stereoselective construction of both acyclic and carbocyclic frameworks, including the challenging formation of stereogenic centers.

The creation of quaternary stereocenters—carbon atoms bonded to four distinct non-hydrogen substituents—represents a significant challenge in synthetic organic chemistry. This compound can be employed in catalytic asymmetric reactions to generate these centers with high levels of enantioselectivity. A particularly effective method is the asymmetric Michael addition of a pronucleophile to the β-position of the enone system.

For example, the use of chiral phase-transfer catalysts or organocatalysts can facilitate the enantioselective addition of various carbon nucleophiles. This reaction establishes a quaternary stereocenter at the β-position of the original enoate. The resulting product, now featuring a newly formed stereocenter, can be further elaborated into more complex molecular structures. The keto and ester functionalities provide versatile handles for subsequent chemical transformations.

| Catalyst | Nucleophile | Enantiomeric Excess (%) |

| Chiral Phase-Transfer Catalyst | Malonate | up to 99 |

| Organocatalyst (e.g., Cinchona alkaloid derivative) | Thiol | up to 95 |

| This table showcases the enantioselectivity achieved in forming quaternary stereocenters through asymmetric Michael addition to this compound. |

This compound serves as a precursor for the synthesis of highly substituted cyclopentanol (B49286) derivatives. A common approach involves a tandem reaction sequence that is initiated by the addition of a nucleophile. For instance, a Michael addition followed by an intramolecular aldol (B89426) reaction can lead to the formation of a five-membered ring.

In a specific application, the reaction of this compound with a suitable enolate can initiate a cascade of bond-forming events. This can result in the diastereoselective formation of a cyclopentanol with multiple stereocenters. The stereochemical outcome of the cyclization is often dependent on the reaction conditions and the nature of the nucleophile and catalyst employed. These cyclopentanol products are valuable intermediates in the synthesis of natural products and other biologically active molecules.

| Nucleophile | Reaction Conditions | Major Diastereomer |

| Lithium enolate of acetone | THF, -78 °C | cis-cyclopentanol |

| Silyl enol ether, TiCl4 | CH2Cl2, -78 °C | trans-cyclopentanol |

| This table illustrates the diastereoselectivity in the synthesis of substituted cyclopentanol derivatives. |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing methyl 2-oxo-4-phenylbut-3-enoate, and how should conflicting data between techniques be resolved?

- Answer: A multi-technique approach is critical. Use ¹H/¹³C NMR to confirm proton environments and carbonyl functionality, IR spectroscopy to validate the α,β-unsaturated ester group (C=O and C=C stretches), and mass spectrometry for molecular ion verification. For structural ambiguity, X-ray crystallography (using programs like SHELXL for refinement ) resolves bond lengths and angles. Cross-validate discrepancies by repeating experiments under controlled conditions (e.g., solvent purity, temperature) and comparing computational predictions (DFT calculations) with experimental data .

Q. How can researchers design crystallization experiments for this compound to obtain high-quality single crystals?

- Answer: Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) and employ slow evaporation at 4°C. For stubborn oils, vapor diffusion with dichloromethane/methanol may induce nucleation. Pre-screening crystallization plates (e.g., Hampton Research) accelerates condition identification. High-quality crystals enable precise refinement via SHELXL, which handles twinning and disorder common in unsaturated esters .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic structure and reactivity of this compound in nucleophilic addition reactions?

- Answer: Combine density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. Use ab initio molecular dynamics to simulate solvent effects on transition states. Validate against experimental kinetics (e.g., UV-Vis monitoring of Michael additions). Align computational models with conceptual frameworks like frontier molecular orbital theory to explain regioselectivity .

Q. How should researchers approach contradictory results between theoretical predictions and experimental observations in the compound’s reaction mechanisms?

- Answer: Re-examine assumptions in the computational model (e.g., solvent dielectric constant, implicit vs. explicit solvation). Conduct control experiments (e.g., isotopic labeling, trapping intermediates) to verify mechanistic pathways. For example, if DFT predicts a zwitterionic intermediate but NMR shows no evidence, use low-temperature spectroscopy or cryo-MS to capture transient species. Methodological triangulation between theory, kinetics, and spectroscopy resolves contradictions .

Q. What methodological considerations are critical when investigating the environmental fate of this compound in aquatic systems?

- Answer: Design microcosm studies to simulate hydrolysis, photolysis, and biodegradation. Quantify degradation products via LC-HRMS and assess partitioning coefficients (log Kow) to predict bioaccumulation. Use QSAR models to estimate toxicity thresholds for aquatic organisms. Long-term monitoring (as in Project INCHEMBIOL) tracks persistence and transformation products, ensuring ecological risk assessments align with OECD guidelines .

Q. How can studies on this compound be integrated into broader theoretical frameworks of α,β-unsaturated ester reactivity?

- Answer: Link experimental data to Hammett substituent constants to quantify electronic effects of the phenyl group. Compare reactivity with analogs (e.g., ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate) to isolate steric vs. electronic contributions. Use Marcus theory to analyze kinetic isotope effects in conjugate additions. Theoretical integration clarifies structure-activity relationships and guides synthetic applications .

Methodological Notes

- Data Contradiction Analysis: When spectroscopic or kinetic data conflict, apply Bayesian statistics to weigh evidence quality or revisit crystallization protocols to rule out polymorphic interference .

- Environmental Studies: Follow ISO 14507 for soil/water sampling to ensure reproducibility in degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.